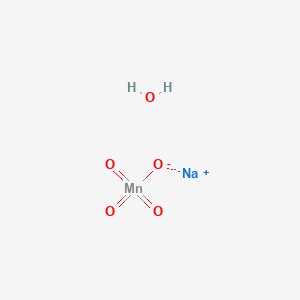

高锰酸钠一水合物

描述

Synthesis Analysis

The synthesis of anhydrous sodium permanganate (Na[MnO4]) has been documented using the Muthmann method. The resultant compound crystallizes as dark purple needles and completes the series of anhydrous alkali-metal permanganates. This synthesis process is crucial for understanding the formation and crystalline structure of sodium permanganate monohydrate (Bauchert, Henning, & Schleid, 2016).

Molecular Structure Analysis

Anhydrous sodium permanganate crystallizes in the monoclinic space group P21/n, demonstrating the detailed molecular structure of this compound. This crystalline structure is essential for analyzing the molecular arrangement and understanding the properties of sodium permanganate monohydrate (Bauchert, Henning, & Schleid, 2016).

Chemical Reactions and Properties

The reduction of sodium permanganate with sodium iodide in aqueous solutions leads to the formation of various sodium manganese oxides, which are characterized by their sodium content and crystal structures. These compounds exhibit unique properties based on their structural arrangement and reaction conditions, highlighting the diverse chemical behavior of sodium permanganate derivatives (Jeong & Manthiram, 2001).

Physical Properties Analysis

The physical properties of sodium permanganate monohydrate derivatives, such as sodium manganate, are significantly influenced by their synthesis conditions. For instance, the hydrothermal synthesis of sodium manganese oxide results in a hexagonal form of sodium manganese dioxide with a rhombohedral structure, demonstrating the impact of synthesis methods on the physical characteristics of the compounds (Chen, Chirayil, Zavalij, & Whittingham, 1996).

Chemical Properties Analysis

The chemical properties of sodium permanganate monohydrate and its derivatives can be explored through the study of their reactions and resultant compounds. For example, the synthesis of sodium vanadomanganate reveals specific chemical behaviors and structural characteristics, contributing to our understanding of the complex chemistry of sodium permanganate monohydrate (Kaziev, Oreshkina, Holguín Quiñones, Glazunova, Alekseev, & Cruz Fernandez, 2007).

科学研究应用

环境修复:它能有效去除汉福德储罐污泥中的铬,在低腐蚀性溶液中对钚的溶解最小 (Rapko等人,2008); (Rapko等人,2007).

生物医学应用:高锰酸钾对海藻酸钠进行部分氧化,提高了其在生物医学应用中的可降解性和可控性 (Lu等人,2009).

土壤和地下水修复:它已被有效地用于减少堪萨斯州托皮卡一家干洗店的土壤中全氯乙烯(PCE)浓度 (Hesemann和Hildebrandt,2009).

材料科学:它参与各种化合物的合成,如无水锰酸钠,这是一种很有前景的高能量密度锂电池正极材料 (Chen等人,1996); (Chen和Whittingham,1997).

水处理:高锰酸钠作为一种预氧化剂,在水处理中可有效减少藻类危害和副产品,在含藻类水中其性能优于次氯酸钠 (Yang等人,2022).

医药应用:它是氧化还原反应系统的一部分,在热化学消融治疗中具有产生肿瘤杀伤温度的潜力 (Cressman等人,2010).

纺织工业:高锰酸钠与亚氯酸钠配合,是一种有效的棉织物漂白剂,不会造成严重的机械性能损失 (Abdel-Halim,2012).

地球物理研究:地球物理调查可以指导对全氯乙烯污染的原位化学氧化处理,帮助确定受影响区域并评估处理效果 (Harte等人,2012).

化学分析:高锰酸钠可用于在室温下将亚硫酸盐定量氧化为硫酸盐的方法,避免二硫代硫酸盐的形成 (Rao和Rao,1955).

安全和危害

Sodium permanganate monohydrate is an oxidizer and causes severe skin burns and eye damage . It can pose a risk to human health, causing skin and eye irritation upon contact, and is harmful if swallowed or inhaled . Therefore, it is crucial to use proper safety equipment, including gloves and goggles, while handling this substance .

未来方向

Sodium permanganate is gaining popularity in water treatment for taste, odor, and zebra mussel control . It is also used as a drilled hole debris remover and etchant in printed circuitry, with a limited utility though . Its high solubility makes it useful in applications where very high concentrations of MnO4− are sought .

属性

IUPAC Name |

sodium;permanganate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Na.H2O.4O/h;;1H2;;;;/q;+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJCISMVZLEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Mn](=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333685 | |

| Record name | Sodium permanganate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium permanganate monohydrate | |

CAS RN |

79048-36-5 | |

| Record name | Sodium permanganate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium permanganate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Permanganic acid (HMnO4), sodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERMANGANATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90Z1KJ1HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)